molecular formula C13H13ClN2 B2889298 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 123345-76-6

3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole

Cat. No.: B2889298
CAS No.: 123345-76-6
M. Wt: 232.71
InChI Key: JZQCNZOQBXKTDJ-UHFFFAOYSA-N
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Description

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, one method involves the acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines . Another method involves the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites .


Molecular Structure Analysis

Pyrazoles have two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are known to exhibit tautomerism, a phenomenon that may influence their reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary greatly depending on their specific structure. Pyrazoles are known to exhibit diverse and valuable synthetical, biological, and photophysical properties .

Scientific Research Applications

Synthesis and Functionalization

The compound and its derivatives are synthesized through a flexible method, allowing the incorporation of various functionalized substituents at C3 and C5 positions. This synthesis route facilitates the production of pyrazoles with different alkyl and aryl groups, leading to a wide range of derivatives with potential applications in medicinal chemistry and material science. Such derivatives have been utilized as ligands, showcasing the significance of the ligating side chain on the pyrazole nucleus for metal coordination. This structural feature enables the unbound ring nitrogen and its attached proton to engage in hydrogen bonding, depending on the steric environment created by the substituent at C5, which is crucial for developing metal complexes with desired properties (Grotjahn et al., 2002).

Structural Analysis and Characterization

The detailed molecular and crystal structure of pyrazole derivatives provides insights into their conformational dynamics and electronic properties. For instance, studies involving X-ray diffraction and NBO (Natural Bond Orbital) analysis of such compounds reveal their geometric arrangements and the interaction between different molecular orbitals. These structural analyses are critical for understanding the chemical behavior of these compounds and their interaction with other molecules, which is vital for their application in designing drugs or materials with specific properties (Channar et al., 2019).

Applications in Coordination Chemistry

The chloromethyl and phenyl groups present in these compounds make them suitable candidates for developing ligands that can form stable complexes with metals. Such complexes have potential applications in catalysis, material science, and as therapeutic agents. Research into platinum(II) and palladium(II) complexes with pyrazole-derived ligands, for instance, has explored their use as anticancer and antimalarial agents, demonstrating the broader applicability of these compounds in medicinal chemistry (Quirante et al., 2011).

Advanced Material Development

The unique electronic and structural properties of these pyrazole derivatives have been harnessed for developing materials with potential applications in electronics and photonics. For example, their use in synthesizing compounds with non-linear optical properties showcases their relevance in creating advanced materials for technological applications (Chandrakantha et al., 2013).

Safety and Hazards

The safety and hazards associated with a specific pyrazole derivative would depend on its specific structure. Some pyrazole compounds are considered hazardous and can cause severe skin burns and eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

There is ongoing research into the synthesis and properties of pyrazole derivatives, with a focus on green methodologies and the development of new synthetic methods . These compounds continue to be of interest due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Properties

IUPAC Name

3-(chloromethyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQCNZOQBXKTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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